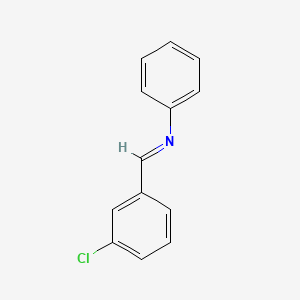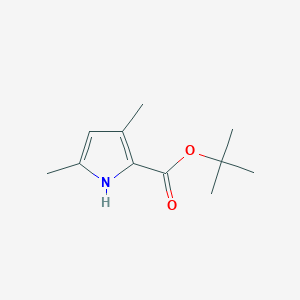
6-(4,6-Dimethoxy-1,3,5-triazin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4,6-Dimethoxy-1,3,5-triazin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one is a synthetic organic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable tool for researchers and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4,6-Dimethoxy-1,3,5-triazin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one typically involves the reaction of 4,6-dimethoxy-1,3,5-triazine with cyclohexa-2,4-dien-1-one under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-(4,6-Dimethoxy-1,3,5-triazin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can produce a variety of substituted compounds.
Aplicaciones Científicas De Investigación
6-(4,6-Dimethoxy-1,3,5-triazin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe for studying biological processes.
Medicine: Investigated for potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-(4,6-Dimethoxy-1,3,5-triazin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to various biological effects
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 6-(4,6-Dimethoxy-1,3,5-triazin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one include other triazine derivatives, such as:
- 4,6-Dimethoxy-1,3,5-triazine
- 2,4-Diamino-6-chloro-1,3,5-triazine
- 2,4,6-Trichloro-1,3,5-triazine
Uniqueness
The uniqueness of this compound lies in its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its combination of triazine and cyclohexa-2,4-dien-1-one moieties provides distinct reactivity and properties compared to other similar compounds.
Propiedades
Número CAS |
33978-98-2 |
|---|---|
Fórmula molecular |
C11H11N3O3 |
Peso molecular |
233.22 g/mol |
Nombre IUPAC |
2-(4,6-dimethoxy-1,3,5-triazin-2-yl)phenol |
InChI |
InChI=1S/C11H11N3O3/c1-16-10-12-9(13-11(14-10)17-2)7-5-3-4-6-8(7)15/h3-6,15H,1-2H3 |
Clave InChI |
LFIDDKRBALSCLH-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC(=NC(=N1)C2=CC=CC=C2O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




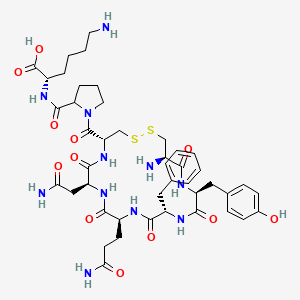
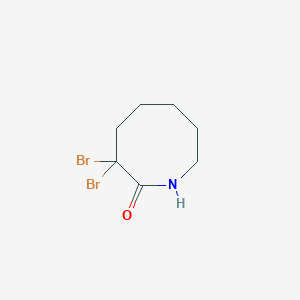


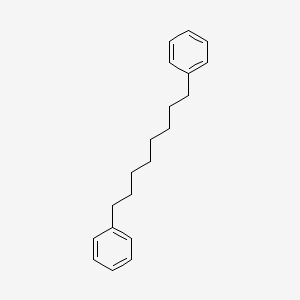
![2-[(2-Methylprop-2-en-1-yl)sulfanyl]aniline](/img/structure/B14681485.png)

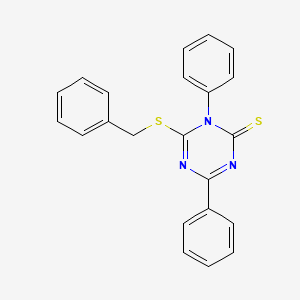
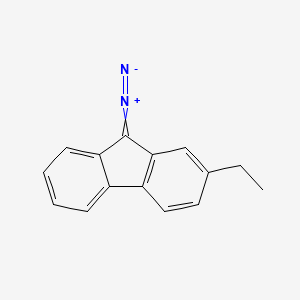
![(E)-1-[4-(Pentyloxy)phenyl]-N-(4-pentylphenyl)methanimine](/img/structure/B14681497.png)
